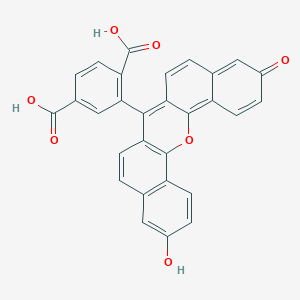

6-Carboxynaphthofluorescein

Description

Structure

3D Structure

Properties

Molecular Formula |

C29H16O7 |

|---|---|

Molecular Weight |

476.4 g/mol |

IUPAC Name |

2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)terephthalic acid |

InChI |

InChI=1S/C29H16O7/c30-17-4-9-19-14(11-17)1-7-22-25(24-13-16(28(32)33)3-6-21(24)29(34)35)23-8-2-15-12-18(31)5-10-20(15)27(23)36-26(19)22/h1-13,30H,(H,32,33)(H,34,35) |

InChI Key |

AWSNLYPKRXALAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C3=C(C4=C(C=C3)C=C(C=C4)O)OC2=C5C1=CC(=O)C=C5)C6=C(C=CC(=C6)C(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

6-Carboxynaphthofluorescein: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical structure, properties, and applications of the fluorescent probe 6-Carboxynaphthofluorescein (CNF).

Introduction

This compound (CNF) is a synthetic fluorescent dye belonging to the fluorescein family. It is a pH-sensitive fluorophore with distinct spectral properties that make it a valuable tool in various scientific disciplines, particularly in biological research and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on providing researchers, scientists, and drug development professionals with the detailed information necessary for its effective utilization.

Chemical Structure and Physicochemical Properties

This compound is a derivative of fluorescein characterized by the presence of a naphthalene ring system and a carboxyl group at the 6-position. The presence of the carboxyl group allows for its conjugation to other molecules, such as proteins and amino-modified DNA.[1] The commercially available product is often a mixture of the 5- and 6-isomers, referred to as 5(6)-Carboxynaphthofluorescein.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C29H16O7 | [2] |

| Molecular Weight | 476.43 g/mol | [2] |

| pKa | ~7.6 | [3][4] |

| Appearance | Deep blue to deep violet powder | [5] |

| Solubility | Soluble in DMSO and methanol. | [5] |

Fluorescence Properties

The fluorescence of this compound is highly dependent on the pH of its environment. This pH sensitivity arises from the equilibrium between different ionic forms of the molecule. In acidic or neutral solutions, the fluorescence is shifted to shorter wavelengths, while in alkaline conditions, a red-shifted fluorescence is observed. This property makes it an excellent fluorescent indicator for pH measurements, particularly in the alkaline range.[6]

| Condition | Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) | Reference |

| Acidic/Neutral pH | ~512 nm | ~567 nm | Not widely reported | Not widely reported for the 6-isomer. For 5(6)-Carboxyfluorescein: ≥72,000 L·mol⁻¹·cm⁻¹ at 492 nm in 0.01N NaOH. | [5][7] |

| Alkaline pH (>9) | ~598 nm | ~668 nm | 0.05 | Not widely reported | [3][5] |

Synthesis

A general method for the synthesis of carboxyfluorescein derivatives involves the condensation of a substituted phthalic anhydride with a resorcinol derivative in the presence of a condensing agent. For this compound, this would involve the reaction of a naphthalene-dicarboxylic anhydride with resorcinol. A common approach for the synthesis of 5- and 6-carboxyfluorescein involves the reaction of trimellitic anhydride with resorcinol in the presence of methanesulfonic acid.[8] The separation of the resulting 5- and 6-isomers can be challenging but has been achieved through fractional crystallization or chromatographic techniques. A patented method describes the use of stannic chloride as a catalyst to selectively improve the yield of the 6-isomer.[9]

Experimental Protocols

Conjugation of this compound to Bovine Serum Albumin (BSA) and Immobilization for an Optical pH Sensor

This protocol describes the covalent coupling of 5(6)-Carboxynaphthofluorescein to BSA and its subsequent immobilization on a glass slide to create a fluorescent pH sensor.[4][10][11]

Materials:

-

5(6)-Carboxynaphthofluorescein (CNF)

-

Bovine Serum Albumin (BSA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

2-Mercaptoethanol

-

Sodium bicarbonate buffer (0.1 M, pH 8.3)

-

Hydroxylamine (1.5 M, pH 8.5)

-

Phosphate buffer (50 mM, pH 7.5)

-

Sephadex G-25 Superfine

-

Glass slides

-

Glutaraldehyde (GA)

-

ORMOCER (Organically Modified Ceramic) solution (optional)

Procedure:

-

Activation of CNF:

-

Dissolve CNF in a suitable solvent (e.g., DMSO).

-

Add EDC and NHS to the CNF solution.

-

The reaction is typically carried out for 15-60 minutes at room temperature.

-

Inactivate the cross-linker by adding 2-mercaptoethanol.

-

-

Conjugation to BSA:

-

Dissolve BSA in 0.1 M sodium bicarbonate buffer (pH 8.3).

-

Slowly add the activated CNF solution to the BSA solution while stirring.

-

Incubate the reaction mixture for 1 hour at room temperature with continuous mixing.

-

Terminate the reaction by adding hydroxylamine solution and incubating for another hour.

-

-

Purification of the CNF-BSA Conjugate:

-

Filter the reaction mixture to remove any precipitates.

-

Separate the CNF-BSA conjugate from unreacted dye using size-exclusion chromatography with a Sephadex G-25 column, eluting with 50 mM phosphate buffer (pH 7.5).

-

-

Immobilization on Glass Slides:

-

Method 1: Glutaraldehyde Cross-linking:

-

Clean the glass slides thoroughly.

-

Apply a solution of the purified CNF-BSA conjugate to the slide.

-

Expose the slide to glutaraldehyde vapors to cross-link the protein.

-

-

Method 2: ORMOCER Entrapment:

-

Coat the glass slide with an ORMOCER solution and harden it under UV light.

-

Apply the CNF-BSA conjugate solution to the porous ORMOCER layer.

-

Cross-link with glutaraldehyde to minimize leaching.

-

-

-

Sensor Characterization:

-

Evaluate the response of the immobilized sensor to solutions of different pH by measuring the fluorescence intensity.

-

Measurement of Intracellular pH

This protocol provides a general framework for measuring intracellular pH using a cell-permeant ester form of a fluorescent indicator, which can be adapted for this compound acetoxymethyl ester (CNF-AM), if available. The acetoxymethyl ester allows the dye to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.[1][12][13][14]

Materials:

-

Cells of interest cultured on coverslips or in a microplate

-

CNF-AM stock solution (in DMSO)

-

Balanced salt solution (BSS) or cell culture medium without phenol red

-

Calibration buffers of known pH containing a protonophore (e.g., nigericin)

Procedure:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

-

Allow cells to adhere and grow to the desired confluency.

-

-

Dye Loading:

-

Prepare a loading solution by diluting the CNF-AM stock solution in BSS or serum-free medium to a final concentration typically in the range of 1-10 µM.

-

Remove the culture medium from the cells and wash with BSS.

-

Incubate the cells with the loading solution at 37°C for 30-60 minutes.

-

Wash the cells with BSS to remove excess dye.

-

-

Fluorescence Measurement:

-

Mount the coverslip on a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of CNF at different pH values.

-

Acquire fluorescence images at the two different excitation or emission wavelengths corresponding to the acidic and alkaline forms of the dye.

-

-

Calibration:

-

To obtain a quantitative measurement of intracellular pH, a calibration curve must be generated.

-

Treat the loaded cells with calibration buffers of known pH containing a protonophore like nigericin. Nigericin equilibrates the intracellular and extracellular pH.

-

Measure the ratio of fluorescence intensities at the two wavelengths for each calibration buffer.

-

Plot the fluorescence ratio against the pH of the calibration buffers to generate a calibration curve.

-

-

Data Analysis:

-

Calculate the fluorescence ratio for the experimental cells.

-

Determine the intracellular pH of the experimental cells by interpolating their fluorescence ratio on the calibration curve.

-

Applications in Drug Development

The pH-sensitive nature of this compound makes it a valuable tool in various stages of drug development.

-

High-Throughput Screening (HTS): CNF can be used to develop HTS assays for targets that involve changes in pH. For example, it can be used to screen for inhibitors of proton pumps or other transporters that alter the pH of intracellular compartments or the extracellular environment.

-

Monitoring Cellular Health and Toxicity: Changes in intracellular pH can be an indicator of cellular stress or toxicity. CNF can be used to monitor these changes in response to drug candidates.

-

Studying Drug-Target Interactions: If a drug's interaction with its target leads to a change in the local pH, CNF can be used as an indirect reporter of this interaction.

Visualizations

pH-Dependent Equilibrium of this compound

The fluorescence of this compound is governed by a pH-dependent equilibrium between its different ionic forms. The following diagram illustrates this equilibrium.

Conclusion

This compound is a versatile fluorescent probe with significant potential in research and drug development. Its pronounced pH sensitivity in the physiological and alkaline range, coupled with its long-wavelength emission, makes it particularly useful for a variety of applications, from intracellular pH measurements to the development of novel biosensors and high-throughput screening assays. This guide has provided a detailed overview of its chemical and physical properties, along with practical experimental protocols, to facilitate its effective use by the scientific community. As research in cellular biology and drug discovery continues to advance, the utility of well-characterized fluorescent probes like this compound is expected to grow.

References

- 1. bio-rad.com [bio-rad.com]

- 2. researchgate.net [researchgate.net]

- 3. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 5. 5(6)-Carboxynaphthofluorescein - CAS-Number 128724-35-6 - Order from Chemodex [chemodex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 5(6)-Carboxyfluorescein 500 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. Facile Large-Scale Synthesis of 5- and 6-Carboxyfluoresceins: Application for the Preparation of New Fluorescent Dyes | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 9. CN102942553B - Preparation method for 6-carboxylfluorescein - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Conjugation of 5(6)-Carboxyfluorescein and 5(6)-Carboxynaphthofluorescein with Bovine Serum Albumin and Their Immobilization for Optical pH Sensing | Protein Engineering Group [loschmidt.chemi.muni.cz]

- 12. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis and Purification of 6-Carboxynaphthofluorescein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 6-Carboxynaphthofluorescein (6-CNF), a vital fluorescent dye in various scientific and biomedical applications. This document details the underlying chemical principles, experimental protocols, and purification strategies, presenting quantitative data in a clear and accessible format.

Introduction

This compound is a pH-sensitive fluorophore belonging to the rhodamine family of dyes. Its distinctive spectral properties, including a pKa of approximately 7.6 and pH-dependent emission wavelengths, make it a valuable tool for measuring pH in biological systems. At alkaline pH (around 9), it exhibits red fluorescence with excitation and emission maxima at approximately 598 nm and 668 nm, respectively. In neutral or acidic environments, the fluorescence shifts to shorter wavelengths (around 512 nm excitation and 567 nm emission). This characteristic makes it suitable for applications such as intracellular pH monitoring, enzyme activity assays, and as a component in biosensors. The presence of a carboxylic acid group allows for its conjugation to biomolecules like proteins and nucleic acids.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This involves the condensation of a phthalic anhydride derivative with a naphthol derivative in the presence of a strong acid catalyst. The reaction generally produces a mixture of the 5- and 6-isomers, requiring subsequent purification to isolate the desired this compound.

General Reaction Scheme

The primary synthetic route involves the reaction of 4-carboxyphthalic anhydride with 1,6-dihydroxynaphthalene in the presence of a strong acid, such as methanesulfonic acid.

Caption: General synthesis scheme for this compound.

Experimental Protocol for Synthesis

Materials:

-

4-Carboxyphthalic anhydride

-

1,6-Dihydroxynaphthalene

-

Methanesulfonic acid

-

Deionized water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

In a clean, dry round-bottom flask, combine 4-carboxyphthalic anhydride and a slight molar excess of 1,6-dihydroxynaphthalene.

-

Carefully add methanesulfonic acid to the flask with stirring. The mixture will become a viscous solution.

-

Heat the reaction mixture with stirring at a controlled temperature (a typical starting point would be 80-100 °C) for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker of ice-cold deionized water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove excess acid.

-

The crude product will be a mixture of 5- and this compound.

Note: To potentially improve the regioselectivity towards the 6-isomer, the use of a Lewis acid catalyst, such as zinc bromide or tin tetrachloride, could be explored, as has been reported for the synthesis of 6-carboxyfluorescein.

Purification of this compound

The purification of this compound from the isomeric mixture and other impurities is a critical step to obtain a high-purity product. The most common methods are recrystallization and preparative high-performance liquid chromatography (HPLC).

Recrystallization

Fractional crystallization can be an effective method for separating the 5- and 6-isomers of carboxyfluoresceins and may be applicable to carboxynaphthofluoresceins. The choice of solvent system is crucial and often requires empirical determination.

General Protocol for Recrystallization:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., methanol/hexane or ethanol/hexane).

-

Allow the solution to cool slowly to room temperature to promote the formation of crystals.

-

Further cooling in an ice bath or refrigerator can increase the yield of the less soluble isomer.

-

Collect the crystals by vacuum filtration.

-

The mother liquor will be enriched in the more soluble isomer and can be subjected to further recrystallization steps to isolate it.

The specific solvent system that will preferentially crystallize the 6-isomer of carboxynaphthofluorescein needs to be experimentally determined.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating highly pure this compound. Reversed-phase chromatography is the most common mode for this type of compound.

Experimental Protocol for Preparative HPLC:

A specific protocol for the preparative HPLC purification of underivatized this compound is not detailed in the available literature. However, a method adapted from the purification of the diacetate-protected 5- and 6-carboxyfluoresceins can serve as a starting point.

Table 1: Preparative HPLC Parameters (Starting Point)

| Parameter | Value |

| Column | Reversed-phase C18, preparative scale (e.g., 20 mm x 250 mm, 10 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in deionized water |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes |

| Flow Rate | Dependent on column dimensions, typically 10-20 mL/min for a 20 mm ID column |

| Detection | UV-Vis at the absorbance maximum of the dye (e.g., ~590 nm) |

| Sample Preparation | Dissolve the crude product in a minimum volume of a suitable solvent (e.g., DMF or DMSO) and filter before injection |

The exact gradient conditions will need to be optimized to achieve baseline separation of the 5- and 6-isomers.

Characterization and Quantitative Data

After purification, the identity and purity of this compound should be confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and analytical HPLC.

Table 2: Physicochemical and Spectroscopic Data of 5(6)-Carboxynaphthofluorescein

| Property | Value | Reference |

| Molecular Formula | C₂₉H₁₆O₇ | [2] |

| Molecular Weight | 476.43 g/mol | [2] |

| CAS Number | 128724-35-6 (for the mixture of isomers) | |

| pKa | 7.6 | |

| Excitation Maximum (pH 9) | ~598 nm | |

| Emission Maximum (pH 9) | ~668 nm | |

| Excitation Maximum (neutral/acidic) | ~512 nm | |

| Emission Maximum (neutral/acidic) | ~567 nm | |

| Purity (Commercial) | ≥90% (HPLC) | [2] |

NMR Spectroscopy: While specific NMR data for pure this compound is not readily available, the proton and carbon NMR spectra of the closely related 5(6)-carboxyfluorescein have been reported.[3] These can serve as a reference for structural confirmation.

Mass Spectrometry: The calculated exact mass for C₂₁H₁₃O₇ [M+H]⁺ is 377.06558.[3] High-resolution mass spectrometry should be used to confirm the elemental composition.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for this compound synthesis and purification.

Conclusion

The synthesis and purification of this compound present a multi-step process that requires careful control of reaction conditions and a robust purification strategy to isolate the desired isomer. While a definitive, regioselective synthesis for the 6-isomer is not widely published, the adaptation of methods for similar xanthene dyes provides a solid foundation for its preparation. Preparative HPLC remains the most powerful tool for obtaining high-purity this compound, essential for its reliable use in sensitive fluorescence-based applications in research and drug development. Further research into catalytic methods to control the regioselectivity of the initial condensation reaction could significantly improve the efficiency of obtaining the pure 6-isomer.

References

A Technical Guide to 6-Carboxynaphthofluorescein: Spectral Properties and Applications in Cellular Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent probe 6-Carboxynaphthofluorescein (6-CNF), focusing on its excitation and emission spectra, and its application in key cellular assays. This document details experimental protocols for spectral analysis and intracellular pH measurements and provides a workflow for assessing multidrug resistance protein activity.

Core Spectral Properties of this compound

This compound is a long-wavelength fluorescent dye with spectral characteristics that are highly sensitive to the pH of its environment. This property makes it a valuable tool for investigating cellular processes that involve pH changes. The dye exhibits a notable shift in its excitation and emission spectra in response to changes in pH, with a pKa of approximately 7.6. This positions it as an excellent indicator for pH measurements within the physiological range of many cellular compartments.

The fluorescence intensity of 6-CNF increases with rising pH.[1] In acidic to neutral environments, the dye shows excitation and emission at shorter wavelengths, while in alkaline conditions, the spectra shift to longer wavelengths.

Table 1: pH-Dependent Spectral Properties of this compound

| Condition | Excitation Maximum (λex) | Emission Maximum (λem) |

| Acidic/Neutral pH | ~512 nm | ~567 nm |

| Alkaline pH (pH 9) | ~598 nm | ~668 nm |

Experimental Protocols

Measurement of Excitation and Emission Spectra

This protocol outlines the procedure for determining the excitation and emission spectra of this compound using a spectrofluorometer.

Materials:

-

This compound (6-CNF) powder

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Phosphate buffer (e.g., 10 mM) at various pH values (e.g., pH 6.0, 7.4, 9.0)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 6-CNF (e.g., 1-10 mM) in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

-

Working Solution Preparation: Dilute the 6-CNF stock solution in the desired phosphate buffer to a final concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.[2]

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

-

Set the excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

-

-

Excitation Spectrum Acquisition:

-

Set the emission wavelength to the expected maximum (e.g., 668 nm for alkaline pH).

-

Scan a range of excitation wavelengths (e.g., 450-650 nm).

-

Record the resulting spectrum to identify the excitation maximum.

-

-

Emission Spectrum Acquisition:

-

Set the excitation wavelength to the determined maximum (e.g., 598 nm for alkaline pH).

-

Scan a range of emission wavelengths (e.g., 620-750 nm).

-

Record the resulting spectrum to identify the emission maximum.

-

-

Data Correction: Apply instrument-specific corrections for lamp intensity and detector response to obtain the corrected spectra.

Intracellular pH Measurement and Calibration

This protocol describes how to load cells with 6-CNF and perform a calibration to relate the fluorescence ratio to intracellular pH (pHi). This method is adapted from protocols for other ratiometric pH indicators like BCECF.

Materials:

-

This compound, acetoxymethyl ester (6-CNF, AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cells of interest

-

Calibration buffers with known pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) containing 120-140 mM KCl

-

Nigericin and Valinomycin (ionophores)

-

Fluorescence microscope or plate reader with appropriate filter sets

Procedure:

-

Cell Preparation: Plate cells in a suitable format (e.g., black-walled, clear-bottom 96-well plates) and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading solution of 1-5 µM 6-CNF, AM in HBSS. The addition of 0.02% Pluronic F-127 can aid in dye solubilization.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate for 30-60 minutes at 37°C. During this time, the non-fluorescent, cell-permeant 6-CNF, AM is cleaved by intracellular esterases to the fluorescent, cell-impermeant 6-CNF.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

-

Intracellular pH Calibration:

-

Prepare calibration buffers of known pH containing nigericin (e.g., 10 µM) and valinomycin (e.g., 10 µM). Nigericin is a K+/H+ ionophore that equilibrates the intracellular and extracellular pH in the presence of high extracellular K+. Valinomycin is a K+ ionophore that further clamps the membrane potential to zero.

-

Replace the HBSS with the calibration buffers in separate wells.

-

Incubate for 5-10 minutes to allow for pH equilibration.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at two different excitation wavelengths (e.g., ~512 nm and ~598 nm) while keeping the emission wavelength constant (e.g., ~668 nm).

-

Calculate the ratio of the fluorescence intensities (e.g., F598/F512).

-

-

Calibration Curve Generation:

-

Plot the fluorescence ratio against the corresponding pH of the calibration buffers.

-

Fit the data to a sigmoidal curve to generate a calibration curve. This curve can then be used to convert the fluorescence ratios of experimental samples to intracellular pH values.

-

Application Workflow: Assessment of Multidrug Resistance (MDR) Protein Activity

6-CNF can be used as a substrate for certain ATP-binding cassette (ABC) transporters, such as multidrug resistance-associated proteins (MRPs), which are involved in chemotherapy resistance. This workflow describes how to assess the activity of these transporters.

Workflow Description:

This workflow is designed to measure the efflux of 6-CNF from cells, which is an indicator of MDR protein activity. Cells overexpressing an MDR protein will actively pump out the dye, resulting in lower intracellular fluorescence compared to control cells or cells treated with an MDR inhibitor.

Signaling Pathway Visualization: Intracellular pH Regulation

The regulation of intracellular pH is a complex process involving various transporters and signaling pathways. The following diagram illustrates a simplified overview of key players in pHi regulation, a process that can be monitored using pH-sensitive dyes like this compound.

References

6-Carboxynaphthofluorescein: A Technical Guide to its pKa and Significance in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the acid dissociation constant (pKa) of 6-Carboxynaphthofluorescein (CNF) in its application as a fluorescent probe. The content herein provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for pKa determination and intracellular pH measurement, and the broader implications of its unique characteristics in various research and development fields.

Core Properties of this compound

This compound is a synthetic, pH-dependent fluorophore recognized for its utility as a pH indicator, particularly within the physiological and alkaline ranges. Its chemical structure incorporates a naphthyl group, which red-shifts its excitation and emission spectra compared to traditional fluorescein derivatives. This characteristic is particularly advantageous for applications requiring longer wavelength probes to minimize autofluorescence from biological samples.

The defining feature of CNF is its pKa of approximately 7.6.[1][2][3][4] This value represents the pH at which the protonated (less fluorescent) and deprotonated (more fluorescent) forms of the molecule are in equal concentration. This equilibrium is the foundation of its function as a pH indicator.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a quick reference for its spectral and physical properties.

| Property | Value | Reference |

| pKa | 7.6 | [1][2][3][4] |

| Molecular Weight | 476.43 g/mol | [3] |

| Molecular Formula | C₂₉H₁₆O₇ | [3] |

| Form | Solid | [1][4] |

| Purity | ≥90% (HPLC) | [1] |

| Condition | Excitation (λex) | Emission (λem) | Reference |

| Acidic/Neutral pH | 512 nm | 567 nm | [2][3] |

| Basic pH (pH 9) | 598 nm | 668 nm | [2][3] |

The Significance of the pKa of this compound

The pKa of 7.6 is of paramount significance for several reasons, making CNF a valuable tool in biological and chemical research:

-

Physiological pH Monitoring: The pKa is situated near the physiological pH of many cellular compartments and extracellular environments. This proximity allows for sensitive detection of small pH fluctuations that are often associated with cellular signaling, metabolic changes, and disease states.

-

Alkaline pH Sensing: CNF exhibits good sensitivity in the alkaline pH range, which is a key advantage in applications such as the development of fiber-optic pH sensors for industrial and environmental monitoring.[5]

-

Intracellular pH Measurement: The fluorescence intensity of CNF is directly proportional to the pH around its pKa, making it an excellent candidate for quantifying intracellular pH (pHi). Changes in pHi are critical in processes such as cell proliferation, apoptosis, and drug resistance.

-

Drug Development: In drug development, understanding the pH of subcellular compartments, such as endosomes and lysosomes, is crucial for designing effective drug delivery systems. CNF can be employed to monitor the pH changes that trigger drug release from pH-sensitive nanocarriers.

Experimental Protocols

This section provides detailed methodologies for the determination of the pKa of this compound and its application in measuring intracellular pH.

Spectrophotometric Determination of pKa

This protocol outlines a standard method for determining the pKa of a pH-sensitive dye like this compound by measuring the change in its absorbance at different pH values.

Materials:

-

This compound (CNF) stock solution (e.g., 1 mM in DMSO)

-

A series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 6.0 to 9.0 in 0.2 pH unit increments). Phosphate or borate buffers are suitable.

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Preparation of CNF Solutions: Prepare a series of solutions by diluting the CNF stock solution to a final concentration (e.g., 10 µM) in each of the different pH buffers. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and constant across all samples to minimize its effect on the pKa.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the absorbance maximum of the basic form of CNF (around 598 nm).

-

Absorbance Measurements:

-

Use the corresponding buffer solution without the dye as a blank to zero the spectrophotometer.

-

Measure the absorbance of each CNF solution at the selected wavelength.

-

Additionally, measure the absorbance at the isosbestic point, where the absorbance of the acidic and basic forms is the same. This can be used to verify that the total dye concentration is constant.

-

-

Data Analysis:

-

Plot the measured absorbance at the analytical wavelength against the pH of the buffer solutions. The resulting curve should be sigmoidal.

-

The pKa is the pH value at which the absorbance is halfway between the minimum (acidic form) and maximum (basic form) absorbance.

-

Alternatively, the pKa can be determined by fitting the data to the Henderson-Hasselbalch equation adapted for spectrophotometry: pH = pKa + log[(A - A_acidic) / (A_basic - A)] where A is the absorbance at a given pH, A_acidic is the absorbance of the fully protonated form, and A_basic is the absorbance of the fully deprotonated form.

-

Measurement of Intracellular pH using this compound

This protocol describes a general method for loading cells with the acetoxymethyl (AM) ester of this compound and measuring intracellular pH using fluorescence microscopy or fluorometry. The AM ester is cell-permeant and is cleaved by intracellular esterases to trap the fluorescent indicator inside the cell.

Materials:

-

This compound, AM ester (CNF-AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cells of interest cultured on coverslips or in a multi-well plate

-

Fluorescence microscope with appropriate filter sets or a fluorescence plate reader

-

Calibration buffers of known pH containing a K⁺/H⁺ ionophore (e.g., nigericin)

Procedure:

-

Loading Solution Preparation: Prepare a stock solution of CNF-AM in anhydrous DMSO. Immediately before use, prepare the loading solution by diluting the CNF-AM stock solution in HBSS to the desired final concentration (typically 1-5 µM). To aid in solubilization, the CNF-AM can be premixed with an equal volume of 20% Pluronic F-127 in DMSO before dilution in HBSS.

-

Cell Loading:

-

Wash the cultured cells twice with HBSS.

-

Incubate the cells with the CNF-AM loading solution at 37°C for 30-60 minutes. The optimal loading time and concentration may need to be determined empirically for each cell type.

-

After loading, wash the cells three times with fresh HBSS to remove any extracellular dye.

-

-

Fluorescence Measurement:

-

Mount the coverslip with the loaded cells onto a perfusion chamber on the microscope stage or place the multi-well plate in the plate reader.

-

Excite the cells at the appropriate wavelength for CNF (e.g., ~490 nm for the pH-sensitive form and an isosbestic point if available for ratiometric imaging).

-

Record the fluorescence emission at the corresponding wavelength (e.g., ~535 nm).

-

-

Calibration:

-

To convert fluorescence intensity to absolute pH values, a calibration curve must be generated at the end of each experiment.

-

Expose the loaded cells to a series of high K⁺ calibration buffers of known pH containing nigericin (e.g., 10 µM). Nigericin equilibrates the intracellular and extracellular pH.

-

Measure the fluorescence intensity at each pH and plot it against the known pH of the calibration buffer to generate a calibration curve.

-

The experimental fluorescence values can then be interpolated onto this calibration curve to determine the intracellular pH.

-

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental principles and experimental workflows discussed in this guide.

Caption: pH-Dependent Fluorescence of this compound.

Caption: Workflow for Intracellular pH Measurement using CNF-AM.

Conclusion

The pKa of 7.6 for this compound is a critical determinant of its utility as a fluorescent pH indicator. This property, combined with its favorable spectral characteristics, makes it an indispensable tool for researchers and scientists in various disciplines, including cell biology, physiology, and drug development. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for the successful application of this versatile fluorescent probe in a laboratory setting. As research continues to unravel the intricate roles of pH in biological systems, the importance and application of well-characterized pH indicators like this compound are set to expand further.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5(6)-Carboxynaphthofluorescein BioReagent, suitable for fluorescence, ≥90% (HPLC) | 128724-35-6 [sigmaaldrich.com]

- 4. 5(6)-Carboxynaphthofluorescein (CAS 128724-35-6) | Abcam [abcam.com]

- 5. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

Unraveling the Fluorescence Mechanism of 6-Carboxynaphthofluorescein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core fluorescence mechanism of 6-Carboxynaphthofluorescein (CNF), a versatile fluorophore with significant applications in biological research and drug development. This document provides a comprehensive overview of its photophysical properties, the influence of environmental factors on its fluorescence, and detailed experimental protocols for its characterization and application.

Core Fluorescence Properties and Mechanism

This compound is a pH-sensitive fluorescent dye that exhibits distinct spectral properties dependent on the protonation state of its xanthene core. The fluorescence mechanism is governed by the equilibrium between its different ionic species, which is directly influenced by the surrounding pH. In acidic or neutral environments, the lactone form of the molecule is predominant, leading to fluorescence at shorter wavelengths. Conversely, in an alkaline environment, the molecule adopts a quinoid form, resulting in a significant red shift in both its absorption and emission spectra.[1][2] This pH-dependent behavior is the cornerstone of its application as a pH indicator.

The key photophysical parameters of this compound are summarized in the table below.

| Property | Value |

| pKa | ~7.6[2][3] |

| Absorption Maximum (Acidic/Neutral pH) | ~512 nm[1] |

| Emission Maximum (Acidic/Neutral pH) | ~567 nm[1] |

| Absorption Maximum (Basic pH, >9) | ~598 nm[1][2] |

| Emission Maximum (Basic pH, >9) | ~668 nm[1][2] |

| Quantum Yield (Φ) | 0.05 (unconjugated) |

Factors Influencing Fluorescence

The fluorescence of this compound is highly sensitive to its local environment. Understanding these influences is critical for its effective application in various experimental settings.

pH

As detailed above, pH is the most significant factor influencing the fluorescence of CNF. The equilibrium between the lactone and quinoid forms dictates the observed fluorescence emission. This property is harnessed in various pH-sensing applications.

Temperature

Temperature can also modulate the fluorescence intensity of CNF. Studies on its conjugate with bovine serum albumin (BSA) have shown a significant increase in fluorescence intensity with an increase in temperature from 1 to 40 °C. This suggests that temperature control is a crucial parameter to consider for quantitative fluorescence measurements using CNF.

Solvent Polarity

The effect of solvent polarity on the fluorescence of this compound is not extensively documented with specific quantitative data in the current literature. However, based on the behavior of similar fluorescein derivatives, it is expected that the polarity of the solvent will influence the Stokes shift. In more polar solvents, the excited state is generally more stabilized than the ground state, leading to a larger Stokes shift (a greater separation between the absorption and emission maxima). Researchers should be aware of this potential solvatochromic effect and characterize the fluorescence of CNF in their specific experimental solvent system.

Experimental Protocols

This section provides detailed methodologies for the characterization and application of this compound.

General Fluorescence Measurements

A detailed protocol for measuring the fluorescence of CNF and its conjugates has been described. The following is a summary of the key steps:

-

Sample Preparation:

-

Dissolve CNF in a suitable solvent, such as methanol, to prepare a stock solution (e.g., 2 mg/mL).

-

For measurements in aqueous buffer, dilute the stock solution in the desired buffer (e.g., 10 mM phosphate buffer) to the final working concentration.

-

-

Instrumentation:

-

Use a spectrofluorometer equipped with a xenon arc lamp as the light source.

-

For solution measurements, use a standard square quartz cuvette with a 1-cm pathlength.

-

-

Measurement Parameters:

-

Set the excitation and emission wavelengths according to the expected pH of the sample (see Table 1).

-

Record the corrected emission spectra.

-

pH Titration

To determine the pKa of CNF or to characterize its pH-dependent fluorescence, the following protocol can be used:

-

Buffer Preparation: Prepare a series of buffers with a range of pH values covering the expected pKa of the dye.

-

Sample Preparation: Prepare solutions of CNF in each of the prepared buffers at a constant concentration.

-

Fluorescence Measurement: Measure the fluorescence intensity of each sample at the emission maximum corresponding to the basic form (e.g., 668 nm).

-

Data Analysis: Plot the fluorescence intensity as a function of pH. The pKa can be determined as the pH at which the fluorescence intensity is half-maximal.

Quantum Yield Determination

The fluorescence quantum yield (Φ) can be determined using a comparative method with a well-characterized fluorescence standard. For CNF, cresyl violet in methanol (Φ = 0.53) can be used as a standard.

-

Standard and Sample Preparation: Prepare dilute solutions of both the standard and the CNF sample with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorbance and Fluorescence Measurement:

-

Measure the absorbance of both the standard and the sample at the excitation wavelength.

-

Record the corrected fluorescence emission spectra of both the standard and the sample, exciting at the same wavelength.

-

-

Quantum Yield Calculation: The quantum yield of the sample can be calculated using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2)

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Applications and Signaling Pathways

The unique pH-sensitive fluorescence of this compound makes it a valuable tool in various biological and drug development applications.

Ion Channel Activity Assays

CNF can be used as an intravesicular pH-sensitive probe to monitor the activity of ion channels that transport protons or are coupled to proton transport. The influx or efflux of protons through the channel leads to a change in the intravesicular pH, which can be detected by a change in the fluorescence of encapsulated CNF.

Caption: Workflow for an ion channel activity assay using CNF.

FRET-Based pH Sensing

CNF can act as a pH-sensitive acceptor in a Förster Resonance Energy Transfer (FRET) pair. A common FRET partner for CNF is a europium chelate, which serves as the donor. In this system, the long-lifetime fluorescence of the europium donor is quenched by the CNF acceptor in a pH-dependent manner. At low pH, the absorption spectrum of CNF does not overlap well with the emission spectrum of the europium chelate, resulting in low FRET efficiency and high donor fluorescence. As the pH increases, the absorption spectrum of CNF red-shifts, leading to a better spectral overlap with the donor's emission, increased FRET efficiency, and consequently, a decrease in the donor's fluorescence lifetime and intensity, accompanied by an increase in the acceptor's sensitized emission.

Caption: Mechanism of a FRET-based pH sensor using a Eu-chelate and CNF.

References

An In-depth Technical Guide to the Quantum Yield and Photostability of 6-Carboxynaphthofluorescein

This technical guide provides a comprehensive overview of the quantum yield and photostability of 6-Carboxynaphthofluorescein (CNF), a fluorescent dye with applications in research and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visualizations of relevant scientific workflows.

Photophysical Properties of this compound

This compound is a pH-sensitive fluorophore known for its utility in alkaline environments.[1][2] Its fluorescence emission is dependent on the surrounding pH, making it a valuable tool for pH sensing applications.[3][4] The key photophysical parameters of this compound are summarized in the table below.

| Property | Value | Reference |

| Quantum Yield (Φ) | 0.05 | [2] |

| Excitation Maximum (λex) | 593 nm (basic pH), 512 nm (acidic/neutral pH) | [1] |

| Emission Maximum (λem) | 668 nm (basic pH), 567 nm (acidic/neutral pH) | [1] |

| pKa | ~7.6 | [1][4][5] |

Note: The quantum yield of this compound is notably low, which can be a limiting factor in applications requiring high signal intensity.[2]

Quantum Yield Determination

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The determination of the quantum yield of this compound can be performed using the comparative method, as detailed below.

Experimental Protocol: Comparative Method (Williams et al.)

This method involves comparing the fluorescence intensity of the sample (this compound) to a standard with a known quantum yield. For this compound, cresyl violet in methanol (Φ = 0.53) is a suitable standard.[2]

Materials:

-

This compound (CNF)

-

Cresyl violet (fluorescence standard)

-

Methanol (spectroscopic grade)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Cuvettes (1 cm path length)

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of both CNF and cresyl violet in methanol.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength of the standard (for cresyl violet, this is typically around 580-600 nm).

-

Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution. The excitation wavelength should be the same as that used for the absorbance measurements.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_X) is calculated using the following equation:

Φ_X = Φ_S * (m_X / m_S) * (n_X^2 / n_S^2)

Where:

-

Φ_S is the quantum yield of the standard.

-

m_X and m_S are the slopes of the linear regression lines from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

n_X and n_S are the refractive indices of the sample and standard solutions, respectively (for dilute solutions, the refractive index of the solvent can be used).

-

Photostability Assessment

Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to light. This compound has been observed to undergo considerable photobleaching under continuous illumination.[2]

Experimental Protocol: Short-Term Photostability Evaluation

This protocol provides a method to assess the short-term photostability of this compound in solution.

Materials:

-

This compound solution (in an appropriate buffer)

-

Spectrofluorometer with a continuous illumination source (e.g., Xenon lamp)

-

Cuvette

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a cuvette.

-

Initial Measurement: Record the initial fluorescence emission spectrum of the sample.

-

Continuous Illumination: Continuously illuminate the sample with the spectrofluorometer's excitation source at a fixed wavelength.

-

Time-course Measurements: Record the fluorescence emission spectrum at regular intervals (e.g., every 5-10 minutes) over a period of time (e.g., 3 hours).[2]

-

Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of illumination time. The rate of decrease in fluorescence intensity is indicative of the photobleaching rate. For a more quantitative analysis, the photobleaching quantum yield can be determined, although this requires more complex experimental setups and analysis.[6][7]

Application Workflows

The unique properties of this compound make it suitable for various applications, particularly in pH sensing and potentially in ion channel assays.

pH Sensing Workflow

The pH-dependent fluorescence of this compound allows for the determination of pH in the alkaline range. A typical workflow for a pH measurement experiment is depicted below.

This workflow illustrates the ratiometric approach to pH sensing, which minimizes the effects of dye concentration and instrumental fluctuations.

FRET-Based Ion Channel Assay Workflow

While not a direct indicator of ion concentration, the spectral properties of this compound could allow its use as a FRET (Förster Resonance Energy Transfer) partner in assays designed to study ion channel activity. In such a setup, CNF could be paired with another fluorophore, and a change in ion channel conformation or interaction with another protein would lead to a change in FRET efficiency.

This diagram outlines the general steps involved in using FRET to study ion channel dynamics, where a fluorescent dye like this compound could serve as one part of the FRET pair.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 3. researchgate.net [researchgate.net]

- 4. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. 5(6)-Carboxynaphthofluorescein BioReagent, fluorescence, = 90 HPLC 128724-35-6 [sigmaaldrich.com]

- 6. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

6-Carboxynaphthofluorescein: A Technical Guide to its Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Quantitative Spectroscopic and Physicochemical Properties

6-Carboxynaphthofluorescein is a pH-sensitive fluorophore with distinct excitation and emission spectra in acidic/neutral and basic environments.[1][2] Its sensitivity to pH changes, particularly in the physiological range, makes it a valuable tool for various biological assays.[1]

| Property | Value | Conditions |

| pKa | 7.6 | |

| Excitation Maximum (λex) | 512 nm | Acidic/Neutral |

| 598 nm | Basic (pH 9)[1][2] | |

| Emission Maximum (λem) | 567 nm | Acidic/Neutral |

| 668 nm | Basic (pH 9)[1][2] | |

| Molecular Weight | ~476.43 g/mol |

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a fundamental parameter that quantifies how strongly a substance absorbs light at a particular wavelength. It is an essential value for accurately determining the concentration of a substance in solution using the Beer-Lambert law. Below is a generalized experimental protocol for determining the molar extinction coefficient of a fluorescent dye like this compound.

Objective: To determine the molar extinction coefficient (ε) of this compound at its absorption maximum.

Materials:

-

This compound powder

-

High-purity solvent (e.g., dimethyl sulfoxide (DMSO) for stock solution, and an appropriate aqueous buffer for measurements, such as phosphate-buffered saline (PBS) at a specific pH)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount of this compound powder using an analytical balance.

-

Dissolve the powder in a precise volume of DMSO to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.

-

-

Preparation of Serial Dilutions:

-

Perform a series of accurate dilutions of the stock solution using the desired aqueous buffer (e.g., PBS at pH 9 to measure the basic form). Prepare a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a range of wavelengths to determine the absorption maximum (λmax) of this compound in the chosen buffer.

-

Blank the spectrophotometer using the same buffer used for the dilutions.

-

Measure the absorbance of each dilution at the determined λmax.

-

-

Data Analysis and Calculation:

-

Plot a graph of absorbance at λmax versus the concentration of the dilutions.

-

Perform a linear regression analysis on the data points. The plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.

-

The molar extinction coefficient (ε) is calculated from the slope of the regression line according to the Beer-Lambert law: A = εbc where:

-

A is the absorbance

-

ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration (in M)

-

-

Therefore, ε = Slope / b

-

Application Workflow: Intracellular pH Measurement using this compound

This compound is frequently used as an intracellular pH probe. The following workflow outlines the key steps in its application for monitoring cellular pH.

This workflow illustrates the process from dye preparation and cell loading to ratiometric fluorescence measurement and final pH determination. The ratiometric approach helps to minimize artifacts related to dye concentration, photobleaching, and cell volume.

References

A Technical Guide to 5(6)-Carboxynaphthofluorescein (CAS 128724-35-6) for Researchers and Drug Development Professionals

An in-depth examination of the properties, applications, and suppliers of the fluorescent pH indicator 5(6)-Carboxynaphthofluorescein.

This technical guide provides a comprehensive overview of the chemical and physical properties of 5(6)-Carboxynaphthofluorescein (CNF), a fluorescent dye with the CAS number 128724-35-6. It is a valuable tool for researchers, scientists, and professionals in drug development who utilize pH-sensitive probes in their work. This document details its characteristics, provides generalized experimental protocols for its use in intracellular pH measurement and flow cytometry, and lists key suppliers.

Core Properties of 5(6)-Carboxynaphthofluorescein

5(6)-Carboxynaphthofluorescein is a synthetic, pH-dependent fluorophore known for its utility as a pH indicator, particularly in biological systems.[1] Its fluorescence emission spectrum shifts in response to changes in pH, making it a powerful tool for monitoring pH in various environments.[1]

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 128724-35-6 | [1] |

| Molecular Formula | C₂₉H₁₆O₇ | [2] |

| Molecular Weight | 476.43 g/mol | [2] |

| Appearance | Deep blue to deep violet solid powder | |

| Purity | ≥90% (HPLC) | [3] |

| pKa | ~7.6 | [3][4] |

Spectral Properties

The fluorescence of CNF is highly dependent on the surrounding pH. In acidic to neutral environments, it exhibits different excitation and emission maxima compared to basic environments. This ratiometric behavior allows for more precise pH measurements.

| Condition | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference(s) |

| Acidic/Neutral | ~512 nm | ~567 nm | [5] |

| Basic (pH > 9) | ~598 nm | ~668 nm | [1] |

| pH-sensitive range | 6.6 - 8.6 | [4] |

Solubility

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Methanol | Soluble |

Note: While sources indicate solubility, specific quantitative values beyond what is listed are not consistently available. It is recommended to perform small-scale solubility tests for specific applications.

Mechanism of pH Sensing

The pH-dependent fluorescence of 5(6)-Carboxynaphthofluorescein arises from a structural change in the molecule. In different pH environments, the molecule exists in equilibrium between a lactone (non-fluorescent or weakly fluorescent) form and a quinone (highly fluorescent) form. The protonation state of the hydroxyl and carboxyl groups influences this equilibrium.

Experimental Protocols

The following are generalized protocols for common applications of 5(6)-Carboxynaphthofluorescein. These should be considered as starting points and may require optimization for specific cell types and experimental conditions.

Intracellular pH Measurement

This protocol outlines a general procedure for loading CNF into live cells and measuring intracellular pH changes using fluorescence microscopy.

Methodology:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

-

Dye Preparation: Prepare a stock solution of 5(6)-Carboxynaphthofluorescein in high-quality, anhydrous DMSO.

-

Loading Solution: Dilute the CNF stock solution in a physiologically compatible buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the final working concentration (typically in the low micromolar range).

-

Cell Loading: Remove the culture medium from the cells and replace it with the CNF loading solution. Incubate the cells for 30-60 minutes at 37°C in a humidified incubator.

-

Washing: After incubation, wash the cells two to three times with fresh, pre-warmed buffer to remove any extracellular dye.

-

Imaging: Mount the cells on a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of CNF at different pH values.

-

Data Analysis: Acquire images at the respective emission wavelengths following excitation at the corresponding excitation wavelengths. The ratio of the fluorescence intensities is then calculated and can be calibrated to specific pH values using intracellular pH calibration buffers.

Flow Cytometry

This protocol provides a general framework for using CNF to analyze intracellular pH in a cell population via flow cytometry.

Methodology:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension in a suitable buffer (e.g., PBS with 1% BSA). Adjust the cell concentration as required for your instrument.

-

Cell Loading: Add the CNF stock solution to the cell suspension to achieve the desired final concentration. Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Washing: Pellet the cells by centrifugation and resuspend them in fresh buffer. Repeat the wash step to ensure the removal of extracellular dye.

-

Data Acquisition: Analyze the stained cells on a flow cytometer equipped with lasers and detectors capable of measuring the fluorescence emission of CNF at the different pH-dependent wavelengths.

-

Data Analysis: Gate on the cell population of interest and analyze the fluorescence intensity. The ratio of fluorescence from the two emission channels can be used to determine the intracellular pH.

Suppliers of 5(6)-Carboxynaphthofluorescein

A number of chemical suppliers offer 5(6)-Carboxynaphthofluorescein for research purposes. The following table lists some of the key suppliers. It is recommended to visit their respective websites for the most current product information, availability, and pricing.

| Supplier | Website |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- |

| Thermo Fisher Scientific | --INVALID-LINK-- |

| MedChemExpress | --INVALID-LINK-- |

| Cayman Chemical | --INVALID-LINK-- |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

| Abcam | --INVALID-LINK-- |

| BOC Sciences | --INVALID-LINK-- |

| Chemodex | --INVALID-LINK-- |

| TargetMol | --INVALID-LINK-- |

References

Methodological & Application

Application Notes and Protocols for Intracellular pH Measurement Using 6-Carboxynaphthofluorescein

These application notes provide a detailed protocol for the measurement of intracellular pH (pHi) using the fluorescent indicator 6-Carboxynaphthofluorescein (CNF). This document is intended for researchers, scientists, and drug development professionals engaged in cellular biology and physiology research.

Introduction

Intracellular pH is a critical parameter that regulates a multitude of cellular processes, including enzyme activity, ion transport, cell proliferation, and apoptosis.[1][2] this compound (CNF) is a fluorescent pH indicator that exhibits pH-dependent spectral properties, making it a valuable tool for monitoring dynamic changes in intracellular pH.[3][4] CNF is particularly useful for measurements in the slightly alkaline range, with a pKa of approximately 7.6.[3][4] The dye's fluorescence shifts from shorter wavelengths in acidic or neutral environments to longer, red fluorescence in alkaline conditions, allowing for ratiometric measurements that provide a robust and quantitative assessment of pHi, independent of dye concentration and cell path length.[5]

Principle of Measurement

The protocol is based on the use of the cell-permeant diacetate form of CNF (this compound diacetate). This non-fluorescent and hydrophobic molecule readily crosses the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, converting the molecule into its fluorescent, membrane-impermeant form, this compound. This process effectively traps the dye within the cytosol.

The fluorescence intensity of CNF is a function of the surrounding pH. By measuring the fluorescence at two different excitation or emission wavelengths, a ratio can be calculated. This ratio is then correlated to a specific pHi value using a calibration curve. This ratiometric approach minimizes variations due to dye loading, cell thickness, and photobleaching.

Quantitative Data

The following table summarizes the key properties of this compound for intracellular pH measurements.

| Property | Value | Reference(s) |

| pKa | ~7.6 | [3][4] |

| Excitation Wavelength (Acidic/Neutral) | ~512 nm | |

| Emission Wavelength (Acidic/Neutral) | ~567 nm | |

| Excitation Wavelength (Alkaline, pH > 9) | ~598 nm | [4] |

| Emission Wavelength (Alkaline, pH > 9) | ~668 nm | [3][4] |

| Molecular Weight | 476.43 g/mol |

Experimental Protocols

This section provides detailed methodologies for cell preparation, dye loading, fluorescence measurement, and in situ calibration.

-

CNF Diacetate Stock Solution: Prepare a 1 mM stock solution of this compound diacetate in anhydrous dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C, protected from light and moisture.

-

Physiological Buffer: A balanced salt solution such as Hank's Balanced Salt Solution (HBSS) or a HEPES-buffered saline (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, 5 mM Glucose, pH 7.4) is recommended.

-

Calibration Buffers: Prepare a series of high-potassium calibration buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5). A typical composition is 120 mM KCl, 20 mM NaCl, 1 mM MgCl₂, 1 mM CaCl₂, 20 mM of a suitable buffer (e.g., MES for acidic pH, HEPES for neutral pH, and Trizma for alkaline pH).[6]

-

Nigericin Stock Solution: Prepare a 10 mM stock solution of nigericin in ethanol. Store at -20°C. Nigericin is a K⁺/H⁺ ionophore used to equilibrate intracellular and extracellular pH.[1]

-

Cell Culture: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Dye Loading:

-

Warm the physiological buffer to 37°C.

-

Prepare the loading solution by diluting the CNF diacetate stock solution to a final concentration of 1-5 µM in the pre-warmed physiological buffer. It is crucial to vortex the solution immediately after adding the stock to prevent precipitation.

-

Remove the culture medium from the cells and wash once with the physiological buffer.

-

Add the CNF diacetate loading solution to the cells.

-

Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal loading time and concentration may vary depending on the cell type and should be determined empirically.

-

-

Washing:

-

After incubation, remove the loading solution and wash the cells twice with the physiological buffer to remove any extracellular dye.

-

Add fresh physiological buffer to the cells and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

-

The cells are now ready for fluorescence measurements.

-

The specific settings for fluorescence measurement will depend on the instrumentation used (fluorescence microscope, plate reader, or flow cytometer).

-

Instrumentation Setup:

-

For ratiometric imaging with a fluorescence microscope, use appropriate filter sets for the two excitation or emission wavelengths of CNF. For example, excite at ~490 nm and ~540 nm while collecting emission at ~630 nm, or excite at a single wavelength and collect emission at two distinct wavelengths.

-

Set the camera acquisition parameters, such as exposure time and gain, to obtain a good signal-to-noise ratio without saturating the detector.[7]

-

-

Image Acquisition:

-

Acquire images at the selected wavelengths. It is important to minimize photobleaching by using the lowest possible excitation intensity and exposure time.

-

For dynamic studies, acquire images at regular time intervals.

-

-

Data Analysis:

-

Correct for background fluorescence by subtracting the average intensity of a region of interest outside the cells from the intensity values within the cells.

-

Calculate the ratio of the fluorescence intensities (e.g., Intensity at Excitation 1 / Intensity at Excitation 2).

-

Convert the ratio values to pHi using the calibration curve.

-

An in situ calibration is essential to accurately determine the intracellular pH.

-

Prepare Calibration Samples: Load a separate set of cells with CNF diacetate as described in section 4.2.

-

Equilibrate pH:

-

Replace the physiological buffer with the high-potassium calibration buffers of known pH.

-

Add nigericin to each calibration buffer to a final concentration of 10 µM. This will clamp the intracellular pH to the pH of the extracellular buffer.

-

Incubate for 5-10 minutes to allow for pH equilibration.

-

-

Measure Fluorescence: Measure the fluorescence intensity ratio for each calibration point as described in section 4.3.

-

Generate Calibration Curve: Plot the measured fluorescence ratios against the corresponding pH values of the calibration buffers. Fit the data to a sigmoidal curve to generate the calibration curve. This curve can then be used to convert the experimental fluorescence ratios of your samples to intracellular pH values.

Visualizations

Caption: Experimental workflow for intracellular pH measurement.

Caption: Na⁺/H⁺ exchanger activity monitoring.

References

- 1. Fluorescence Measurement and Calibration of Intracellular pH in Starfish Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ratiometric fluorescent probes for pH mapping in cellular organelles - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - RU [thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. Fluorescence Lifetime-Resolved pH Imaging of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microscope Camera Best Practices for Fluorescence Imaging | Olympus LS [evidentscientific.com]

Application Notes: 6-Carboxynaphthofluorescein in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxynaphthofluorescein (CNF) is a versatile fluorescent dye with significant applications in live-cell imaging. Its pronounced pH sensitivity in the physiological range and its characteristics as a substrate for multidrug resistance proteins make it a valuable tool for investigating cellular processes such as intracellular pH (pHi) regulation and drug transport. This document provides detailed protocols and application notes for the effective use of this compound and its diacetate derivative in live-cell imaging studies.

Properties of this compound

This compound's utility stems from its pH-dependent spectral properties. In its deprotonated state, at alkaline pH, it exhibits a distinct red fluorescence. Conversely, in a protonated state, under neutral or acidic conditions, its fluorescence shifts to shorter wavelengths. This ratiometric potential allows for precise and quantitative measurements of intracellular pH.

| Property | Value | Reference |

| pKa | ~7.6 | [1][2][3] |

| Excitation Wavelength (Acidic/Neutral) | ~512 nm | [1][4] |

| Emission Wavelength (Acidic/Neutral) | ~567 nm | [1][4] |

| Excitation Wavelength (Alkaline) | ~598 nm | [1][4] |

| Emission Wavelength (Alkaline) | ~668 nm | [1][4] |

| Molecular Weight | ~476.43 g/mol | [2] |

| Form | Solid | [2] |

| Solubility | DMSO, Methanol | [4] |

Mechanism of Action and Cellular Loading

For live-cell applications, the membrane-permeant diacetate form of this compound (CNF-DA) is utilized. CNF-DA readily crosses the cell membrane and, once inside the cell, is cleaved by intracellular esterases to produce the fluorescent and membrane-impermeant this compound. This trapping mechanism ensures the accumulation of the dye within the cytoplasm, allowing for the monitoring of intracellular processes.

Application 1: Measurement of Intracellular pH (pHi)

The pH-dependent fluorescence of this compound allows for the ratiometric measurement of intracellular pH. By capturing the fluorescence intensity at two different emission wavelengths (one for the acidic/neutral form and one for the alkaline form), a ratio can be calculated that corresponds to a specific pH value, independent of dye concentration.

Experimental Workflow for pHi Measurement

Protocol for Intracellular pH Measurement

Materials:

-

This compound diacetate (CNF-DA)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium

-

Calibration buffers of known pH (ranging from 6.0 to 8.0)

-

Nigericin and Valinomycin (ionophores for pH calibration)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Stock Solution Preparation: Prepare a 1-10 mM stock solution of CNF-DA in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

-

Cell Preparation: Seed cells on a suitable imaging dish or coverslip and allow them to adhere overnight.

-

Dye Loading:

-

De-esterification: After loading, wash the cells twice with warm PBS or HBSS to remove excess dye. Incubate the cells in fresh culture medium for an additional 15-30 minutes to allow for complete de-esterification of the dye.

-

Imaging:

-

Mount the cells on a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO2 levels.

-

Excite the cells at approximately 490-510 nm.

-

Capture fluorescence emission at two wavelengths: ~567 nm (pH-insensitive) and ~668 nm (pH-sensitive).

-

-

pH Calibration:

-

To accurately determine pHi, a calibration curve must be generated.

-

Prepare a series of calibration buffers with known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

-

Add ionophores such as nigericin (10 µM) and valinomycin (5 µM) to the calibration buffers to equilibrate the intracellular and extracellular pH.

-

Incubate the loaded cells with each calibration buffer for 5-10 minutes and record the fluorescence ratio at each pH.

-

Plot the ratio of the fluorescence intensities (668 nm / 567 nm) against the corresponding pH values to generate a calibration curve.

-

-

Data Analysis: Calculate the fluorescence ratio for your experimental samples and determine the intracellular pH using the calibration curve.

Application 2: Studying ATP-Binding Cassette (ABC) Transporter Activity

This compound is a known substrate of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ABC transporter that plays a crucial role in multidrug resistance.[3][6][7] The efflux of CNF from cells can be used to measure BCRP activity.

BCRP-Mediated Efflux of this compound

Protocol for BCRP Activity Assay

Materials:

-

Cells overexpressing BCRP and a corresponding parental cell line (as a negative control).

-

This compound diacetate (CNF-DA).

-

Known BCRP inhibitor (e.g., Ko143) as a positive control.

-

Test compounds for screening.

-

Assay buffer (e.g., HBSS).

-

Fluorescence plate reader or flow cytometer.

Procedure:

-

Cell Preparation: Seed BCRP-expressing and parental cells in a 96-well plate and grow to confluence.

-

Compound Incubation:

-

Prepare dilutions of your test compounds and the BCRP inhibitor (e.g., 10 µM Ko143) in assay buffer.

-

Remove the culture medium and wash the cells with assay buffer.

-

Add the compound dilutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.

-

-

Dye Loading:

-

Prepare a working solution of CNF-DA (typically 1-5 µM) in assay buffer.

-

Add the CNF-DA working solution to all wells (including those with test compounds and inhibitors).

-

Incubate for 30-60 minutes at 37°C.

-

-

Fluorescence Measurement:

-

After incubation, wash the cells with ice-cold assay buffer to stop the transport process.

-

Measure the intracellular fluorescence using a fluorescence plate reader (bottom-reading) with excitation at ~598 nm and emission at ~668 nm. Alternatively, cells can be harvested and analyzed by flow cytometry.

-

-

Data Analysis:

-

Compare the fluorescence intensity in BCRP-expressing cells treated with test compounds to the untreated control.

-

An increase in intracellular fluorescence in the presence of a test compound indicates inhibition of BCRP-mediated efflux.

-

Calculate the percent inhibition relative to the positive control inhibitor.

-

| Parameter | Recommended Range |

| Cell Seeding Density | 5,000 - 20,000 cells/well (96-well plate) |

| CNF-DA Concentration | 1 - 10 µM[5] |

| Incubation Time | 30 - 60 minutes |

| BCRP Inhibitor (Ko143) Concentration | 1 - 10 µM |

Troubleshooting

| Problem | Possible Cause | Solution |